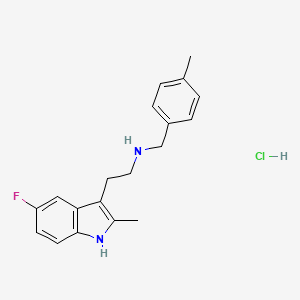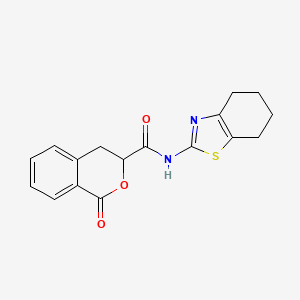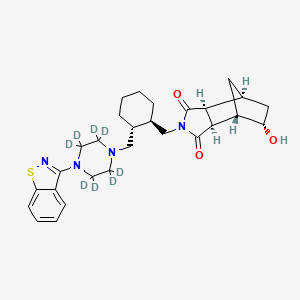
Lurasidone Metabolite 14326 D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lurasidone Metabolite 14326 D8 is the deuterium-labeled form of Lurasidone Metabolite 14326. It is a metabolite derived from Lurasidone, a benzisothiazole antipsychotic agent. Lurasidone itself is a second-generation (atypical) antipsychotic approved for treating schizophrenia and bipolar depression. The compound exhibits distinct pharmacological properties, including antagonist activity at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, as well as partial agonism at 5-HT1A receptors. Unlike some other antipsychotics, Lurasidone does not possess antihistaminic or anticholinergic effects .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Lurasidone hydrochloride, a benzisothiazol derivative, is a second-generation antipsychotic agent used for schizophrenia and bipolar depression. Its pharmacokinetics indicate that it is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins. Lurasidone's pharmacokinetics are dose proportional in healthy adults and clinical populations (Greenberg & Citrome, 2017).
Effects on Learning and Memory
Lurasidone has shown potential in improving memory impairment. A study found that lurasidone significantly reversed MK-801-induced impairment of the passive-avoidance response in rats, suggesting its superior efficacy over other antipsychotics in enhancing memory (Ishiyama et al., 2007).
D2 Receptor Occupancy
A study examining D2 receptor occupancy in patients with schizophrenia or schizoaffective disorder revealed that blood lurasidone concentration, but not dose, significantly correlated with D2 receptor occupancy. This finding suggests a variable blood concentration at fixed doses and highlights the role of receptor occupancy in therapeutic efficacy (Potkin et al., 2013).
Neurotransmitter Receptor Affinity
Lurasidone's receptor binding affinities are important for its therapeutic properties. It has high affinity for dopamine D2, serotonin 5-HT7, 5-HT2A, 5-HT1A receptors, and alpha2C adrenoceptor, contributing to its antipsychotic and antidepressant-like effects (Ishibashi et al., 2010).
Metabolic Profile
Lurasidone's metabolic profile is favorable, with minimal changes in lipid profiles, weight, and glycemic control parameters. This profile is consistent across schizophrenia trials and positions it as a potentially safer option for long-term use (Woo et al., 2013).
Wirkmechanismus
Target of Action
Lurasidone Metabolite 14326 D8 is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors ; moderate affinity for alpha 2C-adrenergic receptors ; and is a partial agonist for 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
This compound, like its parent compound Lurasidone, likely interacts with its targets through mixed serotonin-dopamine antagonist activity . It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Pharmacokinetics
Lurasidone, the parent compound of this compound, is primarily metabolized by cytochrome P450 (CYP) 3A4 . Its major active metabolite is referred to as ID-14283 (25% of parent exposure), while the minor metabolites, including this compound, make up 3% and 1% of parent exposure respectively . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Biochemische Analyse
Biochemical Properties
Lurasidone Metabolite 14326 D8 is principally metabolized by cytochrome P450 (CYP) 3A4 . It forms two active metabolites (ID-14283 and ID-14326) and a major inactive metabolite (ID-11614), which respectively represent 25%, 3%, and 1% of parent exposure . The nature of these interactions involves oxidative N-dealkylation, hydroxylation at the norbornane ring, and S-oxidation .
Cellular Effects
At a cellular level, this compound promotes neuronal plasticity, modulates epigenetic mechanisms controlling gene transcription, and increases the expression of the neurotrophic factor BDNF in cortical and limbic brain regions .
Molecular Mechanism
This compound, similar to its parent compound Lurasidone, is an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and a partial agonist for serotonin 5-HT1A receptors . It exerts its effects at the molecular level through these binding interactions with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In adult healthy subjects and patients, a 40 mg dose of this compound results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . Its pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Metabolic Pathways
This compound is principally metabolized by cytochrome P450 (CYP) 3A4 . It should not be coadministered with strong CYP3A4 inducers or inhibitors as it does not significantly inhibit or induce CYP450 hepatic enzymes .
Transport and Distribution
This compound is widely distributed, but particularly retained in pigmented tissues, such as the eyes . It is excreted in breast milk and crosses over into the placenta and fetus in Sprague–Dawley rats .
Eigenschaften
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-QJKOTDNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

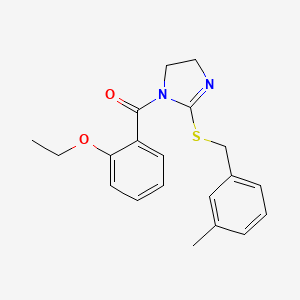
![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)
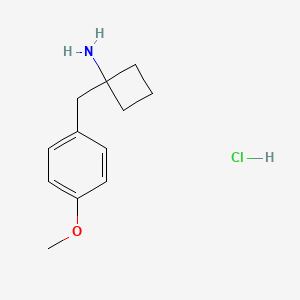
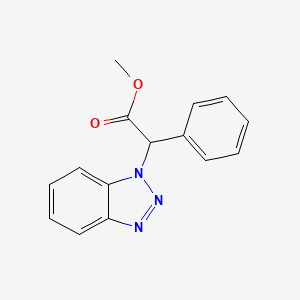
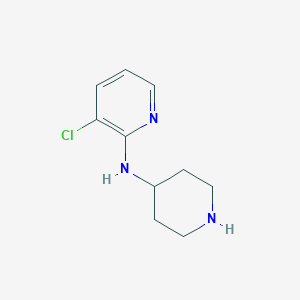
![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)
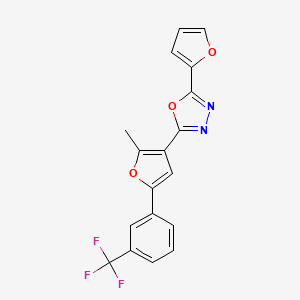
![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
